Aegelin

Übersicht

Beschreibung

Aegeline is an alkaloidal-amide compound isolated from the leaves of the plant Aegle marmelos. This compound has garnered significant attention due to its diverse pharmacological properties, including antihyperglycemic, antidyslipidemic, anti-inflammatory, and antioxidant activities .

Wissenschaftliche Forschungsanwendungen

Aegelin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: this compound wird als Vorläufer bei der Synthese verschiedener chemischer Verbindungen verwendet.

Biologie: Es wird untersucht, welche Auswirkungen es auf zelluläre Prozesse und die Genexpression hat.

Medizin: this compound hat sich als vielversprechend bei der Behandlung von Erkrankungen wie Diabetes, Dyslipidämie und entzündlichen Erkrankungen erwiesen.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen durch mehrere Mechanismen:

Molekulare Ziele: this compound zielt auf verschiedene molekulare Signalwege ab, darunter der Nuclear Factor kappa B (NFκB) -Signalweg und der NLRP3-Inflammasom-Signalweg.

Beteiligte Signalwege: Es unterdrückt die Expression von proinflammatorischen Zytokinen und Enzymen wie induzierbarer Stickstoffmonoxid-Synthase (iNOS) und Cyclooxygenase-2 (COX-2).

Ähnliche Verbindungen:

Eugenol: Eine weitere Verbindung, die in Aegle marmelos vorkommt und entzündungshemmende und antioxidative Eigenschaften besitzt.

Lupeol: Ein Triterpenoid mit entzündungshemmenden und krebshemmenden Eigenschaften.

Citronellal: Ein Monoterpenoid mit antimikrobiellen und entzündungshemmenden Eigenschaften.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seines breiten Spektrums an pharmakologischen Aktivitäten und seiner Fähigkeit, mehrere molekulare Signalwege zu modulieren. Im Gegensatz zu einigen ähnlichen Verbindungen hat this compound ein erhebliches Potenzial bei der Behandlung von Stoffwechselstörungen wie Diabetes und Dyslipidämie gezeigt .

Wirkmechanismus

Target of Action

Aegeline, a primary alkaloid found in Aegle marmelos, has been shown to target several pro-inflammatory cytokines responsible for inflammation . It has also been found to inhibit the histamine release from RBL-2H3 cells .

Mode of Action

Aegeline interacts with its targets by suppressing their activity. This suppression leads to a decrease in inflammation, as evidenced by its effectiveness in alleviating 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis . It also inhibits histamine release, which can reduce allergic reactions .

Biochemical Pathways

Aegeline affects the NFƙB-mediated NLRP3 inflammasome pathway . By downregulating the gene expression of NFƙB, iNOS, COX-2, NLRP3, IL-1β, and IL-18, it exerts anti-inflammatory effects . Additionally, aegeline has been found to enhance GLUT4 translocation-mediated 2-deoxy-glucose uptake , suggesting a role in glucose metabolism.

Pharmacokinetics

It’s known that the concentration of aegeline in dietary supplements is likely higher than in nature . More research is needed to fully understand the ADME properties of aegeline and their impact on its bioavailability.

Result of Action

Aegeline’s action results in molecular and cellular effects that include anti-inflammatory and antioxidant properties . It has been found to be effective in colon protection by lowering the disease activity score and myeloperoxidase level and improving other physical parameters . Furthermore, aegeline has shown antihyperglycemic and antidyslipidemic activities in validated animal models of type 2 diabetes mellitus .

Action Environment

The action of aegeline can be influenced by environmental factors. For instance, the concentration of aegeline in dietary supplements is likely higher than in nature, which can influence its action and efficacy . .

Biochemische Analyse

Biochemical Properties

Aegeline interacts with several biomolecules, including enzymes and proteins, to exert its effects. It has been found to stimulate glucose transport through Akt and Ras-related C3 botulinum toxin substrate 1-dependent distinct parallel pathways .

Cellular Effects

Aegeline has been shown to have significant effects on various types of cells and cellular processes. It has been found to inhibit the histamine release from rat basophilic leukemia (RBL-2H3) cells induced by DNP(24)-BSA . In addition, it has been shown to have anti-inflammatory properties, suppressing several pro-inflammatory cytokines responsible for inflammation .

Molecular Mechanism

Aegeline exerts its effects at the molecular level through various mechanisms. It has been found to downregulate the gene expression of NFƙB, iNOS, COX-2, NLRP3, IL-1β, and IL-18, conferring great anti-inflammatory potential . It also enhances GLUT4 translocation-mediated 2-deoxy-glucose uptake in both time- and concentration-dependent manners .

Dosage Effects in Animal Models

In animal models, the effects of Aegeline have been observed to vary with different dosages. For instance, administration of Aegeline (10, 20 mg/kg) was found to be effective in colon protection by lowering the disease activity score and myeloperoxidase level and improving other physical parameters .

Metabolic Pathways

Aegeline is involved in several metabolic pathways. It stimulates the glucose transport through Akt and Ras-related C3 botulinum toxin substrate 1-dependent distinct parallel pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aegeline can be synthesized through various chemical routes. One common method involves the extraction of Aegeline from the leaves of Aegle marmelos using solvents like methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate Aegeline .

Industrial Production Methods: Industrial production of Aegeline typically involves large-scale extraction from Aegle marmelos leaves. The leaves are dried, powdered, and subjected to solvent extraction. The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure Aegeline .

Analyse Chemischer Reaktionen

Reaktionstypen: Aegelin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation von this compound verschiedene oxidierte Derivate ergeben, während die Reduktion reduzierte Formen von this compound erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Eugenol: Another compound found in Aegle marmelos with anti-inflammatory and antioxidant properties.

Lupeol: A triterpenoid with anti-inflammatory and anticancer activities.

Citronellal: A monoterpenoid with antimicrobial and anti-inflammatory properties.

Uniqueness of Aegeline: Aegeline is unique due to its broad spectrum of pharmacological activities and its ability to modulate multiple molecular pathways. Unlike some similar compounds, Aegeline has shown significant potential in treating metabolic disorders such as diabetes and dyslipidemia .

Eigenschaften

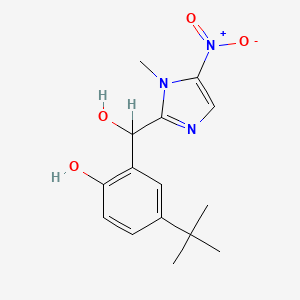

IUPAC Name |

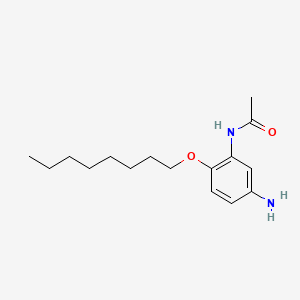

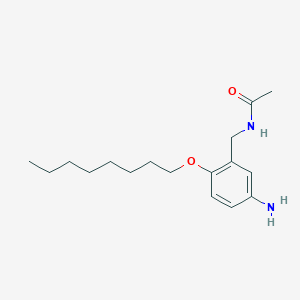

(E)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-22-16-10-8-15(9-11-16)17(20)13-19-18(21)12-7-14-5-3-2-4-6-14/h2-12,17,20H,13H2,1H3,(H,19,21)/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFDENJATPJOKG-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318019 | |

| Record name | (±)-Aegeline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-Aegeline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

456-12-2, 37791-13-2 | |

| Record name | (±)-Aegeline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aegeline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-Aegeline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AEGELINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60T59LN3SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-Aegeline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

176 °C | |

| Record name | (±)-Aegeline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1664308.png)

![N-[5-(4-aminophenoxy)pentyl]acetamide](/img/structure/B1664322.png)

![N-[5-(4-aminophenoxy)pentyl]-2-phenoxyacetamide](/img/structure/B1664326.png)

![N-[5-(4-aminophenoxy)pentyl]-2-phenylacetamide](/img/structure/B1664327.png)

![N-[(4-methylsulfonylphenyl)methyl]-N-propan-2-ylacetamide](/img/structure/B1664328.png)